

# Preliminary Efficacy of Ensitrelvir (S-217662): A Technical Overview

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## Compound of Interest

Compound Name: S07662

Cat. No.: B15603495

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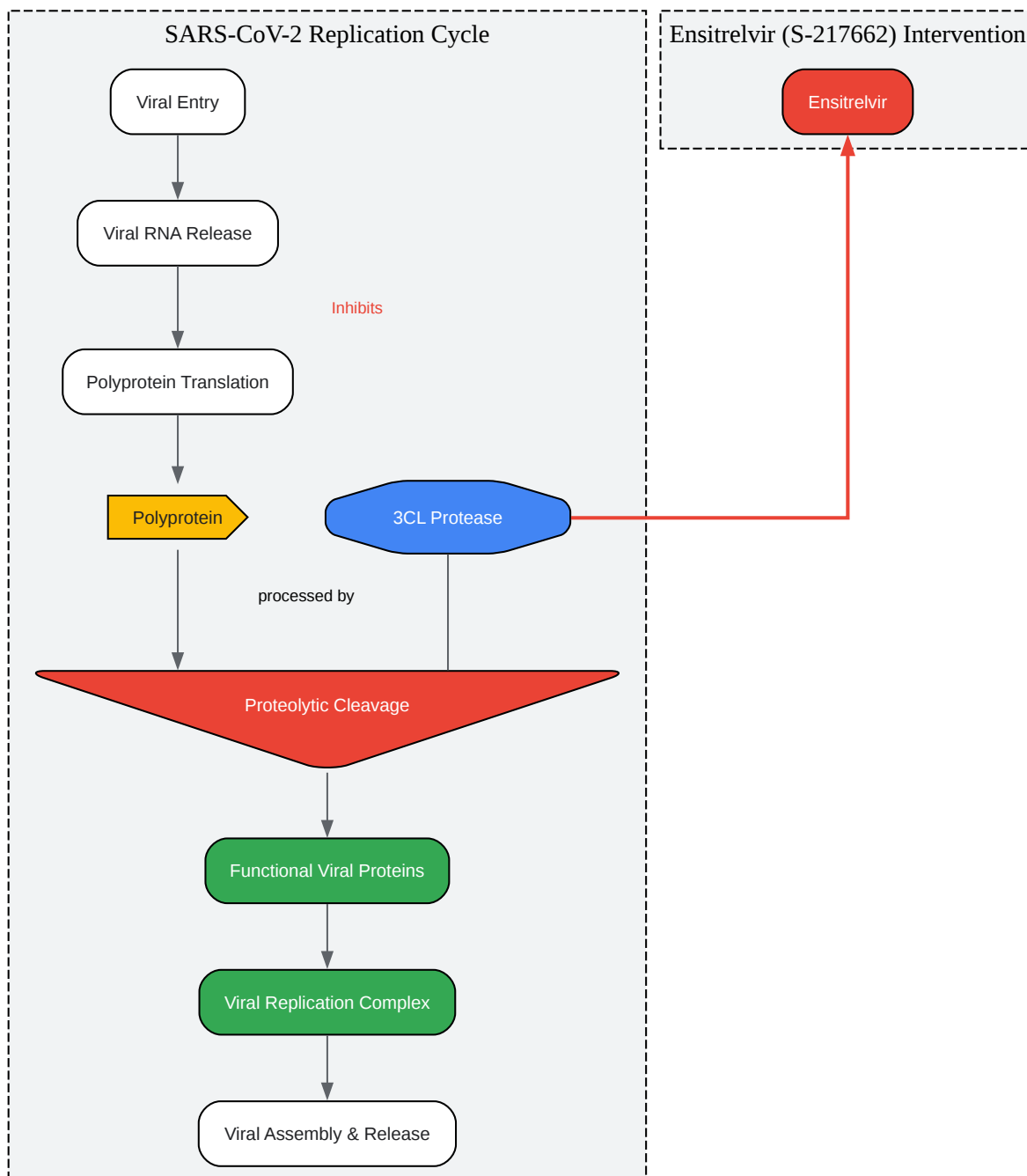
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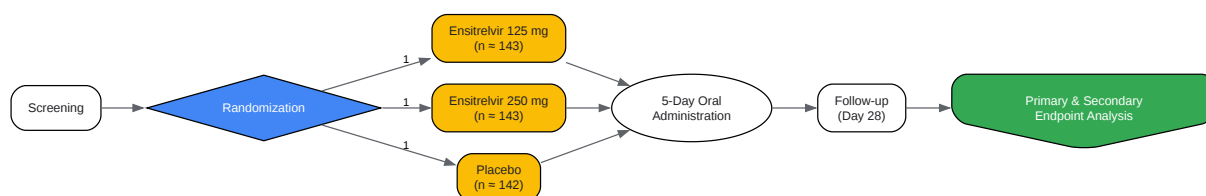
## Introduction

Ensitrelvir (coded S-217662 and marketed in Japan as Xocova) is an orally administered antiviral agent developed for the treatment of COVID-19.[1][2] It functions as a nonpeptidic, noncovalent inhibitor of the SARS-CoV-2 3C-like (3CL) protease, an enzyme critical for viral replication.[2][3][4][5][6][7] This technical guide summarizes the preliminary efficacy data from preclinical and clinical studies, details the experimental protocols of key trials, and visualizes the compound's mechanism of action and study workflows.

## Mechanism of Action

Ensitrelvir targets the 3CL protease (also known as the main protease or Mpro) of SARS-CoV-2.[2][4][5][7][8] This enzyme is essential for the proteolytic processing of viral polyproteins into functional non-structural proteins required for viral replication.[9] By selectively inhibiting the 3CL protease, ensitrelvir prevents the formation of the viral replication-transcription complex, thereby halting viral proliferation.[9][10] Structural studies have revealed that ensitrelvir binds to the substrate-binding pocket of the 3CL protease, specifically at the S1, S2, and S1' subsites.[4][11] Preclinical studies have shown that ensitrelvir has a high selectivity for coronavirus proteases with no significant inhibitory activity against human proteases such as caspase-2, chymotrypsin, and cathepsins B, D, G, and L.[3][12]





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